molecular formula C14H18N2O3 B1398846 Methyl 4-(4-acetylpiperazin-1-yl)benzoate CAS No. 1035271-10-3

Methyl 4-(4-acetylpiperazin-1-yl)benzoate

Cat. No. B1398846
CAS RN: 1035271-10-3
M. Wt: 262.3 g/mol
InChI Key: QSJAIUARRSECKW-UHFFFAOYSA-N
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Description

“Methyl 4-(4-acetylpiperazin-1-yl)benzoate” is a chemical compound with the CAS Number: 1035271-10-3 and a molecular formula of C14 H18 N2 O3 . It has a molecular weight of 262.31 .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(4-acetylpiperazin-1-yl)benzoate” is represented by the linear formula C14 H18 N2 O3 . More detailed structural information or analysis is not available in the search results.


Physical And Chemical Properties Analysis

“Methyl 4-(4-acetylpiperazin-1-yl)benzoate” has a molecular weight of 262.31 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Antiproliferative Activity in Cancer Research

Methyl 4-(4-acetylpiperazin-1-yl)benzoate has been investigated for its antiproliferative activity against human cancer cells. A study by Minegishi et al. (2015) identified a compound, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate 6m (GN39482), as having promising antiproliferative activity. This compound was found to inhibit tubulin polymerization and induce G2/M cell cycle arrest in HeLa cells, suggesting its potential as a cancer therapeutic agent (Minegishi et al., 2015).

Photopolymerization and Photoinitiator Applications

Research by Guillaneuf et al. (2010) explored the use of a compound similar to methyl 4-(4-acetylpiperazin-1-yl)benzoate in photopolymerization. They developed a new alkoxyamine bearing a chromophore group, which showed potential as a photoiniferter. This compound decomposed under UV irradiation to generate radicals, indicating its utility in photopolymerization processes (Guillaneuf et al., 2010).

Synthesis of Key Precursors in Pharmaceutical Development

Koroleva et al. (2012) reported on the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor in the production of imatinib, a significant pharmaceutical compound. Their method offered a simple and efficient in situ synthesis approach, indicating the importance of such compounds in the development of crucial medications (Koroleva et al., 2012).

Applications in Antimicrobial Research

El-Haggar et al. (2015) synthesized novel benzoate derivatives, including compounds related to methyl 4-(4-acetylpiperazin-1-yl)benzoate, and evaluated their antibacterial activity. These derivatives showed promising results against various bacteria, demonstrating the potential of such compounds in developing new antimicrobial agents (El-Haggar et al., 2015).

Enzymatic Hydrolysis and Prodrug Development

Jensen et al. (1990) investigated N-substituted aminomethylbenzoate esters of metronidazole for their potential as water-soluble prodrugs suitable for intravenous injection. This study highlights the importance of such compounds in developing prodrugs with improved solubility and stability (Jensen et al., 1990).

properties

IUPAC Name

methyl 4-(4-acetylpiperazin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-11(17)15-7-9-16(10-8-15)13-5-3-12(4-6-13)14(18)19-2/h3-6H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJAIUARRSECKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-acetylpiperazin-1-yl)benzoate

Synthesis routes and methods

Procedure details

A deoxygenated suspension of 1-acetylpiperazine (0.308 g, 2.40 mmol), methyl 4-bromobenzoate (0.430 g, 2 mmol), tri-potassium orthophosphate (0.594 g, 2.80 mmol), 2-dicyclohexylphosphino-2′,6′-dimethoxy-1,1′-biphenyl (0.164 g, 0.40 mmol) and tris(dibenzylideneacetone)dipaladium(0) (0.092 g, 0.10 mmol) in toluene (10 mL) was stirred at 100° C., over a period of 24 h under nitrogen. The cooled reaction mixture was filtered and evaporated to give crude product. The crude product was purified by silica column chromatography, eluting with a gradient 0-5% MeOH in DCM. Pure fractions were evaporated to dryness to afford methyl 4-(4-acetylpiperazin-1-yl)benzoate (0.295 g, 56.2%) as a yellow solid.
Quantity
0.308 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
0.594 g
Type
reactant
Reaction Step One
Quantity
0.164 g
Type
reactant
Reaction Step One
[Compound]
Name
tris(dibenzylideneacetone)dipaladium(0)
Quantity
0.092 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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